6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzylpiperidine moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its binding affinity, selectivity, and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its efficacy and safety in treating various diseases. Research may also investigate its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industrial applications, this compound is studied for its potential use in the development of new materials. Its unique chemical properties may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- 6-Methyl-2-[(3-piperidinylmethyl)amino]-4-pyrimidinol
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-8-6-7-11-22(18)27-23-21-17-26-30(2)24(21)29-25(28-23)31-14-12-20(13-15-31)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUMTFUMFVUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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